An In-depth Technical Guide to 4-Amino-3-ethylphenol: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-Amino-3-ethylphenol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-3-ethylphenol, a substituted aminophenol derivative of significant interest in synthetic and medicinal chemistry. While detailed experimental data for this specific compound remains somewhat limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from structurally related compounds, and outlines key experimental considerations. We will delve into its structural characteristics, predicted and analogous physicochemical properties, probable synthetic pathways, and potential applications, particularly within the realm of drug discovery and materials science. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and similar molecular scaffolds.
Introduction and Molecular Overview
4-Amino-3-ethylphenol, identified by the CAS Number 61638-00-4, is an aromatic organic compound featuring a phenol ring substituted with both an amino and an ethyl group.[1] The relative positions of these functional groups—the amino group at position 4 and the ethyl group at position 3 with respect to the hydroxyl group—confer specific electronic and steric properties that dictate its reactivity and potential utility. The presence of the electron-donating amino and hydroxyl groups strongly activates the aromatic ring, making it susceptible to electrophilic substitution, while the ethyl group provides a lipophilic character.
The molecular formula of 4-Amino-3-ethylphenol is C₈H₁₁NO, and it has a molecular weight of 137.18 g/mol .[1] At room temperature, it is expected to be a solid.[1] Understanding the interplay of its functional groups is crucial for predicting its behavior in chemical reactions and biological systems.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-amino-3-ethylphenol[1] |
| CAS Number | 61638-00-4[1] |
| Molecular Formula | C₈H₁₁NO[1] |
| Molecular Weight | 137.18 g/mol [1] |
| Canonical SMILES | CCC1=C(C=CC(=C1)O)N |
| InChI | InChI=1S/C8H11NO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2,9H2,1H3[1] |
Physicochemical Properties: Bridging Data Gaps
Table 2: Predicted and Analogous Physical Properties
| Property | Predicted/Analogous Value | Rationale/Source |
| Melting Point (°C) | >150 (Predicted) | Aminophenols generally have higher melting points than their phenol counterparts due to hydrogen bonding. 4-amino-3-methylphenol has a melting point of 178 °C. |
| Boiling Point (°C) | >220 (Predicted) | Expected to be higher than 4-ethylphenol (218-219 °C) due to the additional amino group contributing to intermolecular forces. |
| Solubility | Sparingly soluble in water; Soluble in alcohols, acetone, and DMSO. | The phenolic and amino groups can hydrogen bond with water, but the overall aromatic character and the ethyl group limit aqueous solubility. Aminophenol derivatives are generally soluble in polar organic solvents. |
| Appearance | White to off-white or brownish solid.[1] | Typical appearance for aminophenol compounds, which can oxidize and darken upon exposure to air and light. |
Spectroscopic Characterization: A Predictive Approach
Spectroscopic analysis is essential for the unambiguous identification and characterization of 4-Amino-3-ethylphenol. While specific spectra for this compound are not widely published, we can predict the key features based on its structure and data from similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to the substitution pattern.
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Aromatic Protons (Ar-H): Signals are anticipated in the δ 6.5-7.0 ppm range. The exact splitting pattern will depend on the coupling constants between the three aromatic protons.
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Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (-CH₂) is expected around δ 2.5 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) should appear around δ 1.2 ppm.
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Amino (-NH₂) and Hydroxyl (-OH) Protons: These will appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature.
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule.
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Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range. The carbons bearing the -OH and -NH₂ groups will be the most downfield.
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Ethyl Group Carbons: The -CH₂ carbon is predicted around δ 20-30 ppm, and the -CH₃ carbon around δ 10-15 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 (broad) | Phenolic hydroxyl group, involved in hydrogen bonding. |
| N-H Stretch | 3300-3500 (two bands) | Primary amine group. |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H bonds. |
| C-H Stretch (Aliphatic) | 2850-2960 | Ethyl group C-H bonds. |
| C=C Stretch (Aromatic) | 1500-1600 | Aromatic ring skeletal vibrations. |
| C-O Stretch | 1200-1300 | Phenolic C-O bond. |
| C-N Stretch | 1250-1350 | Aromatic C-N bond. |
Mass Spectrometry (MS)
In mass spectrometry, 4-Amino-3-ethylphenol is expected to show a prominent molecular ion peak (M⁺) at m/z = 137. Common fragmentation patterns would likely involve the loss of the ethyl group (M-29) and other characteristic fragments of the aminophenol core.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-Amino-3-ethylphenol can be adapted from established methods for preparing substituted aminophenols, such as the synthesis of 4-amino-3-methylphenol.[2] This multi-step process would likely begin with 3-ethylphenol as the starting material.
Figure 1: Proposed two-step synthesis of 4-Amino-3-ethylphenol from 3-ethylphenol.
Step-by-Step Methodology (Analogous Protocol):
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Nitrosation of 3-Ethylphenol:
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Dissolve 3-ethylphenol in an aqueous alkaline solution (e.g., NaOH).
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Cool the solution to a low temperature (typically 0-5 °C) in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂).
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Acidify the reaction mixture by the dropwise addition of a strong acid, such as hydrochloric acid (HCl), while maintaining the low temperature.
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The resulting 4-nitroso-3-ethylphenol intermediate may precipitate from the solution and can be isolated by filtration.
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Reduction of 4-Nitroso-3-ethylphenol:
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The isolated 4-nitroso-3-ethylphenol can be reduced to the corresponding amine.
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A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄). Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.[2]
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The reaction is typically carried out in a suitable solvent system, such as water or an alcohol/water mixture.
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Upon completion of the reduction, the product, 4-Amino-3-ethylphenol, can be isolated by adjusting the pH to precipitate the product, followed by filtration and purification, for example, by recrystallization.
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Key Reactivity Insights
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Electrophilic Aromatic Substitution: The potent electron-donating nature of the hydroxyl and amino groups strongly activates the aromatic ring towards electrophilic attack. These groups are ortho, para-directing. Given the existing substitution pattern, incoming electrophiles would be directed to the positions ortho to the activating groups.
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Oxidation: The aminophenol moiety is susceptible to oxidation. Exposure to oxidizing agents or even air can lead to the formation of colored quinone-imine or other polymeric byproducts. This necessitates careful handling and storage under an inert atmosphere to maintain the compound's integrity.
Potential Applications in Drug Development and Research
While specific applications of 4-Amino-3-ethylphenol are not extensively documented, the aminophenol scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of aminophenol have demonstrated a wide range of biological activities, suggesting potential avenues of investigation for 4-Amino-3-ethylphenol.
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Analgesic and Antipyretic Agents: The most famous aminophenol derivative is paracetamol (acetaminophen). The core structure is crucial for its therapeutic effects.
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Antimicrobial and Antifungal Agents: Research has shown that Schiff base derivatives of 4-aminophenol exhibit promising antibacterial and antifungal properties.[3] This suggests that 4-Amino-3-ethylphenol could serve as a starting material for the synthesis of novel antimicrobial agents.
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Anticancer and DNA Intercalating Agents: Some aminophenol derivatives have been investigated for their ability to interact with DNA, indicating potential applications in cancer research.[3]
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Polymer and Materials Science: Aminophenols are also utilized as building blocks in the synthesis of advanced polymers, such as benzoxazines, which can form interesting supramolecular structures.[1]
Figure 2: Potential research and application areas for 4-Amino-3-ethylphenol.
Safety, Handling, and Storage
As with any chemical compound, proper safety protocols must be observed when handling 4-Amino-3-ethylphenol. While a specific safety data sheet (SDS) for this compound is not widely available, guidelines for structurally similar aminophenols should be followed.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.
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Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
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Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. Due to its sensitivity to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prolong its shelf life and maintain purity.
Toxicity: The toxicological properties of 4-Amino-3-ethylphenol have not been fully investigated. However, related aminophenol compounds can be harmful if swallowed, and may cause skin and eye irritation.[2]
Conclusion
4-Amino-3-ethylphenol represents a chemical entity with considerable potential, primarily as a building block in synthetic and medicinal chemistry. While a comprehensive dataset of its experimental properties is yet to be fully established in the public domain, this guide has provided a robust framework based on its molecular structure and analogies to related compounds. The proposed synthetic route offers a clear and viable path to its preparation, and the outlined potential applications underscore the rationale for further investigation into this compound. It is the author's hope that this technical guide will serve as a valuable resource for scientists and researchers, stimulating further exploration into the properties and utility of 4-Amino-3-ethylphenol.
References
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Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1333. [Link]
- CN103508908A - Preparation method for 4-amino-3-methylphenol - Google P
Sources
- 1. 4-Amino-3-ethylphenol CAS 61638-00-4|C8H11NO [benchchem.com]
- 2. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
